6-(4-Methoxyphenyl)-2-naphthoic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
6-(4-methoxyphenyl)naphthalene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-21-17-8-6-12(7-9-17)13-2-3-15-11-16(18(19)20)5-4-14(15)10-13/h2-11H,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEPGBUJIDJTPFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90568184 | |
| Record name | 6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132292-17-2 | |
| Record name | 6-(4-Methoxyphenyl)naphthalene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90568184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-Methoxy-phenyl)-naphthalene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 6 4 Methoxyphenyl 2 Naphthoic Acid and Its Advanced Derivatives
Advanced Synthetic Routes to the Core 6-(4-Methoxyphenyl)-2-naphthoic Acid Structure
The construction of the this compound core is a critical step that has been approached through several innovative methods.
Palladium-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, offering a powerful tool for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been extensively utilized for the synthesis of biaryl compounds like this compound.
The Suzuki-Miyaura coupling reaction is a versatile method for creating a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. libretexts.org In the synthesis of this compound, this reaction typically involves the coupling of a 6-bromo-2-naphthoic acid derivative with a (4-methoxyphenyl)boronic acid. researchgate.netgoogle.com
The reaction is generally carried out in the presence of a palladium catalyst and a base in a polar solvent. google.com Various palladium catalysts have been employed, including palladium(II) acetate, palladium on activated charcoal, and tetrakis(triphenylphosphine)palladium. google.com The choice of base is also crucial for the reaction's success, with potassium carbonate, potassium hydroxide (B78521), and diisopropylethylamine being commonly used. google.com The reaction mixture is typically heated to facilitate the coupling process. google.com
A key consideration in this approach is the protection of the carboxylic acid group of the 6-bromo-2-naphthoic acid precursor, often as a methyl ester, to prevent unwanted side reactions during the coupling process. google.com The ester is then hydrolyzed in a subsequent step to yield the final carboxylic acid. google.com
| Catalyst | Base | Solvent | Reaction Conditions |
| Palladium(II) acetate | Potassium carbonate | Polar solvent | Heated, inert atmosphere |
| Palladium on activated charcoal | Potassium hydroxide | Polar solvent | Heated, inert atmosphere |
| Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) | Diisopropylethylamine | Polar solvent | Heated, inert atmosphere |
| Tetrakis(triphenylphosphine)palladium | |||
| This table summarizes common catalysts, bases, and conditions used in the Suzuki-Miyaura coupling for the synthesis of this compound derivatives. google.com |
The nature of the organoboronic acid reagent plays a significant role in the efficiency of the Suzuki-Miyaura coupling. For the synthesis of this compound, (4-methoxyphenyl)boronic acid is the key coupling partner. researchgate.net The synthesis and purity of this reagent are critical for achieving high yields in the subsequent coupling reaction.
Methods for preparing arylboronic acids often involve the reaction of a Grignard reagent or an organolithium compound with a trialkyl borate (B1201080), followed by acidic workup. google.com For instance, 3-(1-adamantyl)-4-methoxyphenylboronic acid, a precursor for Adapalene (B1666599), can be synthesized from 2-(1-adamantyl)-4-bromoanisole via a Grignard reagent followed by reaction with a borate ester. google.com Optimization of this process can involve the use of additives like anhydrous lithium chloride to improve the formation of the Grignard reagent. google.com The choice of borate ester, such as trimethyl borate, triisopropyl borate, or tributyl borate, can also influence the yield of the desired boronic acid. google.com
Grignard Reagent Mediated Syntheses and Scalability Challenges
Grignard reagents, organomagnesium halides, are powerful nucleophiles used to form carbon-carbon bonds. mnstate.edu In the context of this compound synthesis, a Grignard reagent derived from a 4-methoxyphenyl (B3050149) halide can be coupled with a 6-halonaphthoic acid derivative.
One synthetic route to Adapalene, a derivative of this compound, utilizes a Grignard reagent. newdrugapprovals.org Specifically, 2-(1-adamantyl)-4-bromoanisole is converted to its Grignard reagent, which is then coupled with methyl 6-bromo-2-naphthoate in the presence of a palladium-zinc double metal catalyst. newdrugapprovals.orggoogle.com
However, the use of Grignard reagents on a large scale can present challenges. Grignard reagents are highly reactive and sensitive to moisture and protic solvents, requiring strictly anhydrous conditions. mnstate.edu The initiation of the Grignard reaction can sometimes be difficult, and side reactions, such as homo-coupling, can reduce the yield of the desired product. Furthermore, the exothermic nature of the Grignard reaction requires careful temperature control, which can be challenging in large-scale industrial production.
Ester Hydrolysis for Terminal Carboxylic Acid Derivatization
The final step in many synthetic routes to this compound is the hydrolysis of a corresponding ester, typically a methyl or ethyl ester. google.comnewdrugapprovals.org This deprotection step is essential to generate the free carboxylic acid functional group.
The hydrolysis is commonly achieved by treating the ester with a base, such as sodium hydroxide or lithium hydroxide, in a solvent mixture, often containing an alcohol and water. google.com The reaction mixture is typically heated to drive the hydrolysis to completion. google.com Following the basic hydrolysis, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the desired carboxylic acid. google.com
For example, adapalene methyl ester can be hydrolyzed by refluxing with a sodium hydroxide solution in a mixture of THF and water. google.com In another instance, the hydrolysis of methyl-6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthenoate is carried out using sodium hydroxide in ethylene (B1197577) glycol at an elevated temperature. google.com The choice of solvent and reaction conditions can be optimized to ensure complete hydrolysis and facilitate the isolation of the pure carboxylic acid product.
| Hydrolysis Reagent | Solvent | Conditions |
| Sodium hydroxide | THF/Water | Reflux |
| Sodium hydroxide | Ethylene glycol | High temperature |
| Lithium hydroxide | THF/Water | Room temperature |
| This table outlines common reagents and conditions for the hydrolysis of esters to form the terminal carboxylic acid. google.comgoogle.com |
Methodologies for the Introduction of the Adamantyl Group in Adapalene Synthesis
Adapalene, a third-generation retinoid, is a derivative of this compound that contains a bulky adamantyl group. The introduction of this adamantyl group is a key step in its synthesis.
One common strategy involves a Friedel-Crafts alkylation reaction. newdrugapprovals.orgjocpr.com In this approach, 4-bromophenol (B116583) is reacted with 1-adamantanol (B105290) in the presence of a strong acid, such as sulfuric acid, to yield 2-(1-adamantyl)-4-bromophenol. newdrugapprovals.org This intermediate is then further functionalized to build the Adapalene molecule. It has been noted that this reaction can also produce a disubstituted adamantane (B196018) byproduct. jocpr.com
An alternative approach involves the direct conversion of adamantyl C-H bonds to C-C or C-X bonds through various catalytic methods. researchgate.net These advanced techniques can offer more direct and efficient ways to introduce the adamantyl moiety.
The synthesis of Adapalene can also proceed by first constructing the this compound core and then introducing the adamantyl group in a subsequent step. researchgate.net This can be achieved through electrophilic substitution on the activated phenyl ring of this compound.
Strategic Functionalization for 3-Adamantyl Substitution
A key advanced derivative of this compound is its 3-adamantylated form, known as Adapalene. The introduction of the bulky, lipophilic adamantyl group at the 3-position of the phenyl ring is a crucial synthetic step that significantly influences the molecule's biological activity.
One established strategy involves the direct functionalization of the this compound core. nih.govdocumentsdelivered.comsci-hub.se This is typically achieved after the initial formation of the bi-aryl structure. The synthesis of the precursor, this compound, can be accomplished via a Suzuki coupling reaction between 6-bromo-2-naphthoic acid and 4-methoxyphenyl boronic acid, mediated by a palladium catalyst. nih.govdocumentsdelivered.comsci-hub.se
Following the creation of the parent naphthoic acid structure, the adamantyl group is introduced. A common method is an electrophilic substitution reaction. For instance, the ethyl ester of this compound can be reacted with 1-adamantanol in the presence of a strong acid catalyst like sulfuric acid. sci-hub.se This process results in the formation of ethyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate, which is then hydrolyzed to the final acid product. sci-hub.se
Table 1: Adamantylation of 6-(4-Methoxyphenyl)-2-naphthoate Intermediate
| Reactant | Reagent | Catalyst | Product | Yield |
|---|---|---|---|---|
| Ethyl 6-(4-methoxyphenyl)-2-naftoate | 1-Adamantanol | Sulfuric Acid | Ethyl 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoate | 78.4% sci-hub.se |
Development of High-Yield and Technically Feasible Preparative Methods
The development of high-yield and technically feasible methods is paramount for the practical synthesis of this compound and its derivatives. Research has focused on optimizing coupling reactions to maximize efficiency and product output.
One highly effective approach avoids the isolation of the parent this compound. Instead, it involves the direct coupling of an adamantyl-containing building block with a naphthalene (B1677914) derivative. A patented method describes the Suzuki coupling of 3-(1-adamantyl)-4-methoxyphenylboronic acid with a methyl 6-halo-2-naphthoate (like methyl 6-bromo-2-naphthoate). google.com This reaction, carried out in a polar solvent with a palladium catalyst and a base, followed by hydrolysis, has been reported to achieve exceptionally high yields. google.com
Another approach sought to improve upon existing methods by developing a new version of the synthesis characterized by stable, high yields of both intermediate and final products. researchgate.net This involved exploring different organometallic reagents. While attempts using organomagnesium (Grignard) reagents demonstrated extremely low efficiency (yields not exceeding 7%), the use of organozinc derivatives proved more successful. researchgate.net A more refined method focused on the synthesis of 3-(1-adamantyl)-4-methoxyphenylboronic acid, optimizing the conditions to achieve a yield of about 50% for this key intermediate. researchgate.net
A particularly noteworthy high-yield method involves a two-step process starting from 2-(1-adamantyl)-4-bromoanisole. google.com This precursor is first converted to its corresponding boronic acid derivative, which is then coupled with 6-bromo-2-naphthoic acid in a Suzuki reaction. This method boasts a crude yield as high as 99%, which can be purified to 99.9% purity with a final yield of 79%. google.com
Table 2: Comparison of High-Yield Synthetic Methods
| Method | Key Reactants | Catalyst/Reagent | Reported Yield | Reference |
|---|---|---|---|---|
| Suzuki Coupling & Hydrolysis | 2-(1-Adamantyl)-4-bromoanisole, 6-Bromo-2-naphthoic Acid | Palladium Catalyst, Base | 99% (crude), 79% (purified) | google.com |
| Optimized Boronic Acid Synthesis | 3-(1-adamantyl)-4-bromoanisole | n-BuLi, B(OiPr)3, LiCl | ~50% (for boronic acid intermediate) | researchgate.net |
Considerations for Pilot-Scale Synthesis and Industrial Viability
The transition from laboratory-scale synthesis to pilot-scale and industrial production introduces critical considerations regarding cost, safety, scalability, and robustness of the chemical process. For this compound derivatives, methods that are simple to scale up and technically feasible are highly valued. researchgate.net
The two-step Suzuki coupling method starting from 2-(1-adamantyl)-4-bromoanisole demonstrates significant promise for industrial application. google.com The procedure has been successfully performed on a larger scale, yielding 131 grams of the final product with a high crude yield of 99%. google.com The process involves standard chemical engineering operations such as heating under reflux, filtration, and precipitation, which are generally scalable. The purification involves recrystallization from a solvent/anti-solvent system (THF/heptane), a common and scalable industrial technique. google.com
The development of a synthetic route with stable, high yields for both intermediate and end products is a key factor for industrial viability, as it ensures process reliability and cost-effectiveness. researchgate.net The simplicity of scaling up the process is a major advantage, reducing the complexity and cost associated with moving to large-scale manufacturing. researchgate.net Methods that avoid problematic reagents or intermediates, such as the low-yielding Grignard reagents, contribute to a more robust and economically viable industrial process. researchgate.net
Pharmacological and Biological Research on 6 4 Methoxyphenyl 2 Naphthoic Acid Derivatives
Retinoic Acid Receptor (RAR) Agonism and Receptor Selectivity
Retinoids exert their biological effects by binding to and activating RARs, which exist as three main subtypes: RARα, RARβ, and RARγ. news-medical.netrndsystems.com The selectivity of a retinoid for a particular RAR subtype can significantly influence its therapeutic profile and potential side effects.
Specificity for RARβ and RARγ Subtypes
Research has shown that derivatives of 6-substituted 2-naphthoic acid, the parent structure of 6-(4-methoxyphenyl)-2-naphthoic acid, generally exhibit selectivity for the RARβ and RARγ subtypes. documentsdelivered.comdrugbank.com For instance, the well-known dermatological agent, Adapalene (B1666599), which is synthesized from this compound, is a retinoid that is selective for RARβ and RARγ. news-medical.netpharmaffiliates.compharmaffiliates.com This selectivity is attributed to the specific molecular interactions between the ligand and the amino acid residues within the ligand-binding pockets of the different RAR isotypes. nih.govmdpi.com The structural differences in these pockets, such as the presence of a bulkier valine residue in RARβ compared to RARγ, can influence binding affinity and agonist activity. mdpi.com
In a search for RAR-selective ligands, a series of 6-substituted 2-naphthoic acid retinoids were synthesized and evaluated. documentsdelivered.comdrugbank.com These studies confirmed that these derivatives, as a group, tend to be RARβ,γ selective. documentsdelivered.comdrugbank.com
Comparative Pharmacological Analyses with All-Trans Retinoic Acid
All-trans retinoic acid (ATRA) is the endogenous ligand for RARs and acts as a pan-agonist, activating all three RAR subtypes. news-medical.net In contrast, synthetic retinoids like derivatives of this compound often exhibit greater receptor selectivity. For example, while ATRA binds to and activates RARα, RARβ, and RARγ, Adapalene demonstrates preferential agonistic activity towards RARβ and RARγ. news-medical.net This difference in receptor activation profiles can lead to distinct biological outcomes and therapeutic applications.
Comparative studies have shown that while some olefinic derivatives of 6-substituted 2-naphthoic acid are comparable to retinoic acid in potency and show slight RARβ,γ selectivity, other derivatives, such as certain oximes, can be potent and highly selective for RARγ. documentsdelivered.com The binding affinity of these ligands to the receptors generally correlates with their potency in transactivation assays. documentsdelivered.comdrugbank.com
Cellular Retinoic Acid-Binding Protein-II (CRABP-II) Gene Expression as a Biomarker of Retinoid Activity
Cellular Retinoic Acid-Binding Protein-II (CRABP-II) is a key protein involved in the retinoid signaling pathway. nih.govnih.gov It selectively binds to all-trans retinoic acid and facilitates its transport to the nucleus, where it can interact with RARs. nih.govnih.gov The expression of the CRABP2 gene, which encodes for CRABP-II, is itself regulated by retinoids and can serve as a biomarker for retinoid activity within cells. nih.gov
Studies have shown that both all-trans-retinoic acid and 9-cis-retinoic acid can bind to CRABP-II. nih.gov While CRABP-I and CRABP-II have similar selectivity for various retinoids, CRABP-II appears to have a slightly lower affinity for these ligands compared to CRABP-I. nih.gov The expression of CRABP-II has been linked to the sensitivity of cancer cells to retinoid-induced growth arrest. nih.gov
Molecular Mechanisms of Anti-inflammatory Action
The anti-inflammatory properties of various compounds, including phytochemicals, are often attributed to their ability to modulate key inflammatory pathways. nih.govnih.govresearchgate.netsemanticscholar.org These mechanisms can include the inhibition of pro-inflammatory enzymes and the modulation of gene expression related to inflammation. nih.govsemanticscholar.org
Phytochemicals can exert their anti-inflammatory effects through several mechanisms, such as:
Antioxidant and radical scavenging activities. nih.gov
Modulation of inflammatory cells like mast cells and macrophages. nih.gov
Inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). nih.govsemanticscholar.org
Regulation of the production of pro-inflammatory molecules like nitric oxide and interleukins. semanticscholar.orgmdpi.com
Modulation of pro-inflammatory gene expression, often through pathways like NF-κB. nih.govsemanticscholar.org
For instance, some phytochemicals have been shown to inhibit the secretion of cytokines like IL-1β, IL-6, and TNF-α. nih.govmdpi.com
Anti-proliferative and Apoptotic Activities in Cellular Models
A significant area of research for retinoids and related compounds is their potential to inhibit the growth of cancer cells and induce programmed cell death, or apoptosis. science.govnih.govnih.govnih.gov
Induction of Apoptosis in Cancer Cell Lines
Derivatives of naphthoic acid have demonstrated the ability to induce apoptosis in various cancer cell lines. nih.gov For example, a novel analogue of 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalenecarboxylic acid was found to induce apoptosis in both retinoid-sensitive and retinoid-resistant cancer cell lines, including breast, lung, and leukemia cell lines. nih.gov This induction of apoptosis was associated with the expression of the transcription factor TR3 and a loss of mitochondrial membrane potential. nih.gov
Similarly, studies on other complex molecules containing naphthyl groups, such as naphthylisoquinoline alkaloids, have shown they can induce apoptosis in breast cancer cell lines like MCF-7 and MDA-MB-231. nih.gov The mechanism of apoptosis induction often involves the intrinsic pathway, characterized by deformation of the nuclear membrane, disruption of the mitochondrial membrane potential, and increased production of reactive oxygen species (ROS). nih.gov Other compounds, such as (E)-2-Methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP), have been shown to induce apoptosis in cervical cancer cells through the extrinsic pathway, involving the activation of caspases. koreascience.kr
Impact on Cell Cycle Progression and DNA Damage Response (e.g., S-phase arrest)
No specific research findings were identified in the provided search results regarding the impact of this compound or its derivatives on cell cycle progression, S-phase arrest, or the DNA damage response.
Interactions with Nucleic Acids
DNA Binding Studies and Quantitative Binding Constants
The interaction of this compound and its derivatives with DNA has been investigated under physiological conditions using UV-vis spectroscopy. nih.govnih.govnih.gov These studies have yielded quantitative binding constants (Kligand-DNA) that describe the affinity of these compounds for DNA. The calculated binding constants for this compound/ethyl ester and its 3-adamantyl analogs were found to be in the range of 1.1×104 M-1 to 1.1×105 M-1. nih.govnih.govnih.gov
Table 1: DNA Binding Constants for this compound and Derivatives
| Compound | Binding Constant (Kligand-DNA) M-1 |
|---|---|
| This compound/ethyl ester | 1.1 x 104 |
Characterization of DNA Intercalation Mechanisms
Molecular modeling studies have been employed to characterize the mechanism by which derivatives of this compound bind to DNA. nih.govnih.gov The findings from these computational analyses indicate that the intercalative binding of these compounds to the DNA structure is a key mechanism of interaction. nih.gov This intercalation is primarily stabilized by hydrophobic interactions between the ligand and the DNA base pairs. nih.govnih.gov
Enzyme Inhibition Studies
No specific studies on the enzyme inhibition properties of this compound were found in the provided search results.
Research on this compound Derivatives and Cyclin-Dependent Kinase Inhibition Remains Undisclosed
Despite a comprehensive search of scientific literature and databases, specific research detailing the synthesis and evaluation of this compound derivatives as inhibitors of cyclin-dependent kinases (CDKs) is not publicly available.
Cyclin-dependent kinases are a family of protein kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers. As a result, the development of CDK inhibitors is a significant area of focus in oncology research.
While extensive research exists on various chemical scaffolds as CDK inhibitors, including those with some structural similarities to the naphthoic acid core, no published studies were identified that specifically investigate derivatives of this compound for this biological activity. The search included targeted queries for structure-activity relationship (SAR) studies, medicinal chemistry efforts, and biological evaluations focused on this particular compound series and its potential interaction with CDKs.
Therefore, it is not possible to provide detailed research findings, including data on the inhibitory potency (such as IC50 values) of any such derivatives against specific cyclin-dependent kinases. The scientific community has not, to date, published any work that would allow for a discussion on the pharmacological and biological research in this specific area.
Consequently, the requested detailed article, including data tables on the cyclin-dependent kinase inhibition of this compound derivatives, cannot be generated due to the absence of primary research data.
Spectroscopic Characterization and Structural Elucidation Studies of 6 4 Methoxyphenyl 2 Naphthoic Acid
Application of Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for studying the electronic transitions within a molecule and provides valuable information on its interaction with its environment and other molecules. The UV-Vis spectrum of a compound is influenced by its chromophores, which in the case of 6-(4-Methoxyphenyl)-2-naphthoic acid, include the naphthalene (B1677914) and methoxyphenyl ring systems.
UV-Vis spectroscopy is widely employed to investigate the binding of small molecules to biomacromolecules such as proteins and DNA. When a small molecule like this compound binds to a biomolecule, changes in the absorption spectrum of either the molecule or the biomolecule can be observed. These changes provide insights into the formation of a ground-state complex and the nature of the interaction.
For instance, studies on the interaction between drugs and Human Serum Albumin (HSA), a major transport protein in blood plasma, often reveal a hyperchromic or hypochromic effect in the protein's absorption spectrum. mdpi.com A hyperchromic effect, an increase in absorption intensity, can indicate the formation of a ground-state complex and exposure of the protein's chromophores (like tryptophan and tyrosine residues) to a more polar environment upon ligand binding. mdpi.comnih.gov Conversely, a hypochromic effect, a decrease in absorption intensity, suggests that the chromophore is placed in a more hydrophobic environment, often due to intercalation or groove binding.
Research has shown that this compound and its analogs can interact with DNA. researchgate.net In such studies, monitoring the changes in the UV-Vis spectrum of the compound upon titration with DNA allows for the calculation of binding constants (K), which quantify the affinity of the ligand for the biomolecule. The binding constants for the interaction of this compound and its derivatives with DNA have been reported to be in the range of 1.1×10(4) M⁻¹ to 1.1×10(5) M⁻¹. researchgate.net These interactions are critical for understanding the compound's potential biological activity.
Table 1: Typical UV-Vis Spectral Changes upon Ligand-Biomolecule Interaction
| Spectral Change | Description | Implication |
|---|---|---|
| Hyperchromism | Increase in molar absorptivity (intensity) | Formation of a ground-state complex, potential conformational changes in the biomolecule. nih.gov |
| Hypochromism | Decrease in molar absorptivity (intensity) | Often associated with intercalation into DNA or stabilization of the ground state. mdpi.com |
| Bathochromic Shift | Shift of λmax to a longer wavelength (red shift) | Change in the polarity of the chromophore's microenvironment. |
| Hypsochromic Shift | Shift of λmax to a shorter wavelength (blue shift) | Change in the polarity of the chromophore's microenvironment. asianpubs.org |
The spectroscopic properties of this compound are sensitive to the surrounding environment, particularly the polarity of the solvent and the pH of the solution. The carboxylic acid moiety of the molecule can exist in its protonated (acidic) or deprotonated (anionic) form, depending on the pH. This deprotonation alters the electronic distribution within the molecule, leading to changes in its UV-Vis absorption spectrum.
Studies on analogous compounds, such as 6-bromo-2-naphthoic acid, have demonstrated that deprotonation is more intensive in polar solvents like methanol compared to less polar solvents like tetrahydrofuran (THF) and ethyl acetate. researchgate.netnih.gov This is because polar solvents can better stabilize the resulting carboxylate anion through solvation. nih.gov An increase in solvent polarity can lead to a shift in the absorption maximum (λmax). scribd.comijiset.com For π → π* transitions, an increase in solvent polarity generally results in a small bathochromic (red) shift, while for n → π* transitions, a hypsochromic (blue) shift is often observed. libretexts.org
The choice of solvent is critical for UV-Vis analysis. A suitable solvent should be transparent in the region of interest (typically above 210 nm) and effectively dissolve the analyte without reacting with it. scribd.com Commonly used solvents include ethanol, water, and hexane. scribd.com The effect of different solvents on the λmax provides information about the nature of the electronic transitions and the solute-solvent interactions. biointerfaceresearch.comekb.eg
Table 2: Expected Solvent Effects on UV-Vis Spectra of this compound
| Solvent Property | Expected Spectral Shift | Rationale |
|---|---|---|
| Increasing Polarity | Bathochromic shift (Red Shift) for π→π* transitions | Stabilization of the more polar excited state relative to the ground state. libretexts.org |
| Increasing Polarity | Hypsochromic shift (Blue Shift) for n→π* transitions | Stabilization of the ground state through hydrogen bonding or dipole-dipole interactions. libretexts.org |
| Protic vs. Aprotic | Shifts in λmax | Protic solvents can form hydrogen bonds with the carboxylic acid and methoxy (B1213986) groups, affecting the energy of the electronic states. libretexts.org |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of organic molecules. ¹H NMR provides information about the chemical environment of protons, while ¹³C NMR details the carbon skeleton.
For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the naphthalene and phenyl rings, a singlet for the methoxy group protons, and a broad singlet for the carboxylic acid proton. The aromatic region would be complex due to spin-spin coupling between adjacent protons.
The ¹³C NMR spectrum would display signals for all 18 carbon atoms in the molecule. The chemical shifts would be characteristic of the different carbon types: quaternary carbons, CH carbons in the aromatic rings, the methoxy carbon, and the carbonyl carbon of the carboxylic acid, which would appear significantly downfield.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Functional Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|
| Naphthalene-H | 7.5 - 8.5 | 125 - 135 |
| Phenyl-H | 7.0 - 7.8 | 114 - 130 |
| Methoxy (-OCH₃) | ~3.9 | ~55 |
| Carboxylic Acid (-COOH) | >10 (broad) | >165 |
| Aromatic C-O | - | 158 - 162 |
| Quaternary Aromatic C | - | 130 - 140 |
Note: Predicted values are based on data for analogous compounds and general chemical shift ranges. mdpi.commdpi.comresearchgate.net
Infrared (IR) Spectroscopic Investigations
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.
The IR spectrum of this compound would exhibit several characteristic absorption bands. The carboxylic acid group would give rise to a very broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band around 1680-1710 cm⁻¹. The aromatic rings would show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ether linkage of the methoxy group would produce a characteristic C-O stretching band, typically in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.
Table 4: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium |
| Carboxylic Acid | C=O stretch | 1680 - 1710 | Strong |
| Aromatic C=C | C=C stretch | 1450 - 1600 | Medium to Strong |
| Ether (Aryl-O-CH₃) | C-O stretch (asymmetric) | 1200 - 1250 | Strong |
| Ether (Aryl-O-CH₃) | C-O stretch (symmetric) | 1000 - 1050 | Medium |
Note: Values are based on standard IR correlation tables and data from similar compounds. researchgate.netnist.govfarmaciajournal.com
High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment
High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying components in a mixture. It is essential for determining the purity of synthesized compounds and for monitoring their stability over time under various conditions.
A reverse-phase HPLC (RP-HPLC) method is commonly used for the analysis of moderately polar compounds like this compound. sielc.comsielc.com In this method, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases.
For purity assessment, the compound is dissolved in a suitable solvent and injected into the HPLC system. The resulting chromatogram shows a major peak for the target compound and potentially smaller peaks for any impurities. The purity is typically calculated based on the relative peak areas. Stability studies involve analyzing the compound at different time points after exposure to specific conditions (e.g., heat, light, humidity, acidic/basic media) to quantify its degradation and identify any degradation products.
Table 5: Representative RP-HPLC Method Parameters for Analysis
| Parameter | Typical Condition |
|---|---|
| Column | C18 (Octadecylsilane), e.g., 250 x 4.6 mm, 5 µm |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., water with phosphoric or formic acid) and an organic solvent (e.g., acetonitrile or methanol). sielc.comsielc.com |
| Detection | UV detector set at a wavelength of maximum absorbance (e.g., 236 nm, 280 nm). sielc.com |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
Note: These are typical starting conditions and would require optimization for specific applications. ekb.eghelixchrom.com
Computational Chemistry and Molecular Modeling Investigations
Quantum-Chemical Calculations
Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis
No specific peer-reviewed studies detailing Density Functional Theory (DFT) calculations for 6-(4-Methoxyphenyl)-2-naphthoic acid were identified. However, DFT is a common method used to analyze related molecular structures. For instance, DFT has been employed to investigate the vibrational frequencies of 2-naphthoic acid and its derivatives, providing insights into their structural and electronic properties. nih.gov Similar studies on various methoxyphenyl and naphthalene-containing compounds use DFT to calculate optimized geometries, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps to understand reactivity. nih.govresearchgate.net A hypothetical DFT analysis of this compound would likely focus on the electron distribution across the naphthalene (B1677914) and methoxyphenyl rings and the carboxylic acid group to predict sites of reactivity.
Theoretical Assessment of Bond Dissociation Energies and Reaction Pathways
There is no available data from theoretical assessments of bond dissociation energies (BDEs) or specific reaction pathways for this compound. Such calculations would be valuable for understanding the stability of the molecule and the energetics of its conversion into subsequent intermediates in the synthesis of Adapalene (B1666599).
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Specific molecular dynamics (MD) simulations for this compound are not found in the reviewed literature. MD simulations are extensively used to study the behavior of active ligands like Adapalene within the binding pockets of retinoic acid receptors (RARs). plos.org These simulations provide insights into the conformational changes of both the ligand and the receptor over time, helping to understand binding stability and the mechanism of action. A simulation of the precursor itself is less common but could potentially be used to analyze its conformational flexibility in different solvent environments.
Molecular Docking Studies of Ligand-Receptor Binding Modes
Molecular docking studies are predominantly performed on final drug compounds to predict their binding affinity and orientation within a target protein. Numerous docking studies have been conducted on Adapalene and other retinoids with the RAR-α, RAR-β, and RAR-γ receptors. nih.govnih.govvast.vn These studies are crucial for explaining the receptor selectivity of Adapalene. nih.gov As this compound is a precursor, it is not the intended ligand for RARs, and therefore, docking studies against these receptors are not typically performed or published.
Quantitative Structure-Activity Relationship (QSAR) Analyses for Predictive Modeling
No Quantitative Structure-Activity Relationship (QSAR) models that include this compound have been published. QSAR studies are developed for series of compounds to correlate their structural features with their biological activity. mdpi.com These models are used to predict the activity of new, untested compounds and to guide the design of more potent and selective molecules. The focus of retinoid-related QSAR is on compounds that directly interact with RARs, rather than their synthetic precursors.
Structure Activity Relationship Sar Studies of 6 4 Methoxyphenyl 2 Naphthoic Acid Derivatives
Correlating Structural Modifications with Retinoid Receptor Selectivity
The selectivity of 6-(4-methoxyphenyl)-2-naphthoic acid derivatives for different retinoid receptor (RAR) isotypes (α, β, and γ) is highly dependent on specific structural features. Research has shown that a series of 6-substituted 2-naphthoic acid retinoids generally exhibit selectivity for RARβ and RARγ. nih.gov The introduction of various substituents at the 6-position of the 2-naphthoic acid core allows for the fine-tuning of this selectivity.
For instance, the nature of the linker between the naphthoic acid and the phenyl ring can significantly influence which RAR isotype is preferentially targeted. While many derivatives show a preference for both RARβ and RARγ, specific modifications can lead to a more selective profile. One study identified an oxime derivative as a potent and selective RARγ retinoid, while a related olefinic derivative was found to be more comparable to retinoic acid with a slight selectivity for RARβ and RARγ. nih.gov This highlights the subtle yet profound impact of structural changes on receptor interaction.
Impact of the Naphthoic Acid Moiety on Biological Activity
The 2-naphthoic acid portion of the molecule is a crucial component for its biological activity. This acidic group is a key pharmacophore that interacts with the ligand-binding domain of the retinoid receptors. The carboxylate group at the terminus of the molecule is a common feature in many retinoids and is essential for their ability to regulate gene transcription through these receptors. nih.gov
The biological activity of retinoids like this compound is mediated through their function as ligand-dependent transcriptional regulators. nih.govnih.gov The naphthoic acid moiety, upon binding to the receptor, induces conformational changes that facilitate the recruitment of co-activator or co-repressor proteins, thereby modulating the expression of target genes. nih.gov
Studies on various naphthoic acid derivatives have demonstrated that modifications to this part of the molecule can significantly alter biological responses. For example, in the context of other receptor systems, such as the P2Y14 receptor, derivatives of 4-phenyl-2-naphthoic acid have been shown to act as potent antagonists, with the naphthoic acid core being essential for this activity. nih.govresearchgate.net This underscores the versatility of the naphthoic acid scaffold in designing biologically active molecules.
Role of the Methoxyphenyl Group in Receptor Binding Affinity
The 4-methoxyphenyl (B3050149) group attached to the 6-position of the naphthoic acid core plays a significant role in the molecule's receptor binding affinity. This part of the molecule typically fits into a hydrophobic pocket within the ligand-binding domain of the retinoid receptor. The methoxy (B1213986) group (-OCH3) itself can influence both the electronic properties and the steric interactions of the molecule with the receptor.
Significance of Adamantyl Substitution in Enhancing Pharmacological Properties and Target Interactions
The introduction of a bulky, lipophilic adamantyl group to the this compound structure has been shown to significantly enhance its pharmacological properties. nih.gov Specifically, the compound 6-[3-(1-adamantyl)-4-methoxyphenyl]-2-naphthoic acid, also known as Adapalene (B1666599), is a well-known synthetic retinoid that demonstrates the benefits of this substitution. nih.gov
The adamantyl group contributes to the molecule's properties in several ways:
Increased Lipophilicity : The adamantane (B196018) moiety is highly lipophilic, which can improve the drug's pharmacokinetic profile, including its ability to penetrate tissues. nih.gov
Enhanced Receptor Binding : The bulky nature of the adamantyl group can lead to a pre-organization of the molecule's pharmacophores, reducing the entropic penalty upon binding to the receptor and thus increasing binding affinity. nih.gov
Stabilized DNA Interaction : Molecular modeling studies have shown that the adamantyl group plays a crucial role in stabilizing the interaction of the compound with DNA, primarily through hydrophobic interactions. nih.gov This is particularly relevant for the intercalative binding of these derivatives to DNA.
Improved Selectivity : The adamantyl group can enhance the selectivity of the compound for specific receptor subtypes. Adapalene, for instance, is known to be a specific agonist for RARβ and RARγ. nih.gov
Applications in Medicinal Chemistry and Drug Discovery
Development of 6-(4-Methoxyphenyl)-2-naphthoic acid Derived Retinoids as Therapeutic Agents
This compound serves as a crucial starting material in the synthesis of Adapalene (B1666599), a third-generation synthetic retinoid. pharmaffiliates.com Adapalene is recognized for its selective action on retinoic acid receptors (RAR), specifically subtypes β and γ. pharmaffiliates.com The synthesis of Adapalene and other retinoids often involves its methyl ester derivative, Methyl 6-(4-methoxyphenyl)-2-naphthoate. pharmaffiliates.com
Retinoids, a class of compounds derived from vitamin A, play a significant role in regulating cell growth, differentiation, and apoptosis. nih.govmdpi.com Their therapeutic applications are extensive, particularly in dermatology for treating conditions like acne, psoriasis, and ichthyosis. nih.govmdpi.comgoogle.com The development of synthetic retinoids like those derived from this compound aims to enhance receptor selectivity, thereby improving therapeutic outcomes and minimizing side effects. nih.gov
One notable derivative is 6-[3-(1-adamantyl)-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437), a synthetic retinoid developed as a retinoic acid receptor-gamma (RARγ) agonist. nih.govresearchgate.net This compound has demonstrated the ability to induce apoptosis in various cancer cell lines. nih.govresearchgate.net The exploration of such derivatives highlights the ongoing efforts to create novel therapeutic agents with specific biological activities. nih.gov
Exploration of Therapeutic Potential Beyond Dermatological Applications (e.g., Oncology)
The therapeutic potential of derivatives of this compound extends beyond skin disorders into the field of oncology. nih.gov Some derivatives of naphthoic acid have shown promise as anticancer agents. researchgate.net
A significant area of research has been with the synthetic retinoid 6-[3-adamantyl-4-hydroxyphenyl]-2-naphthalene carboxylic acid (CD437), which was initially developed as a selective retinoic acid receptor-gamma (RARγ) agonist. nih.gov This compound has been shown to induce rapid apoptosis in acute promyelocytic leukemia (APL) cells, including those resistant to all-trans retinoic acid (ATRA). nih.gov CD437's mechanism of action involves the rapid activation of caspases, key enzymes in the apoptotic pathway, and is preceded by the release of cytochrome c from mitochondria. nih.gov It has been found to inhibit the growth and induce apoptosis in a wide variety of malignant cell types, including solid tumors and various leukemias. researchgate.net
The anticancer activity of naphthoquinone derivatives, which share a structural relationship with naphthoic acids, has also been a subject of interest. mdpi.com Studies on these compounds provide insights into structure-activity relationships that can guide the design of new and more effective cancer therapies. mdpi.com
Strategies for Improving Therapeutic Efficacy and Reducing Systemic Effects
A key strategy in medicinal chemistry is to enhance the therapeutic efficacy of drugs while minimizing their systemic side effects. nih.gov For retinoids derived from this compound, this often involves modifying the chemical structure to achieve greater receptor selectivity. nih.gov By targeting specific retinoic acid receptor (RAR) subtypes, it is possible to elicit a desired therapeutic response with reduced off-target effects. nih.gov
Another approach to improve efficacy and reduce systemic exposure is the development of targeted drug delivery systems. cancer.gov For instance, the use of microneedle arrays to deliver drugs directly to the affected tissue, such as in cutaneous T-cell lymphoma, can concentrate the therapeutic agent at the site of action and minimize systemic absorption. cancer.gov
Furthermore, combination therapies can enhance efficacy. mdpi.com For example, combining a primary therapeutic agent with a compound that modulates its metabolism or overcomes resistance mechanisms can lead to better clinical outcomes. nih.gov In the context of retinoid therapy, agents that inhibit the metabolic breakdown of retinoic acid, known as retinoic acid metabolism-blocking agents (RAMBAs), have been explored to increase the intracellular concentration and effectiveness of the retinoid. nih.gov The framing of how side effects are communicated to patients can also influence treatment expectations and outcomes. nih.govmedrxiv.org
Impurity Profiling and Establishment of Pharmaceutical Standards
The establishment of pharmaceutical standards and impurity profiling are critical aspects of drug development and manufacturing to ensure the safety and efficacy of a final drug product. For this compound, which is used as a reactant in the synthesis of active pharmaceutical ingredients like Adapalene, it is essential to characterize any potential impurities. pharmaffiliates.combldpharm.com
Pharmaceutical standards for this compound and its derivatives would include specifications for its identity, purity, and the acceptable limits of any impurities. pharmaffiliates.compharmaffiliates.com These standards are established through rigorous analytical testing and are documented in pharmacopeias or by regulatory agencies.
Impurities can arise from the manufacturing process of the starting material itself or from subsequent steps in the synthesis of the final drug product. Identifying and quantifying these impurities is a crucial part of quality control. For example, related compounds and by-products from the synthesis of Adapalene using this compound would need to be identified and controlled. pharmaffiliates.com
Future Research Directions and Translational Perspectives
Exploration of Novel Synthetic Pathways and Catalytic Systems
The current synthesis of 6-(4-Methoxyphenyl)-2-naphthoic acid and its analogs often relies on classical methods. However, the future of its production lies in the development of more efficient, sustainable, and cost-effective synthetic routes. Research is anticipated to move towards the adoption of advanced catalytic systems that offer higher yields, greater selectivity, and milder reaction conditions.
Key areas for future investigation include:
Palladium-Catalyzed Cross-Coupling Reactions: Building on established methods like the Suzuki coupling, which is used for synthesizing related bi-aryl structures, future work will likely focus on optimizing these reactions. nih.gov This includes developing novel phosphine (B1218219) ligands and palladium catalysts that can improve reaction efficiency and tolerate a wider range of functional groups, thereby streamlining the synthesis.
Ruthenium-Based Catalysis: Asymmetric hydrogenation using Ruthenium-BINAP catalysts has proven effective for producing chiral compounds like (S)-Naproxen from similar precursors. researchgate.net Exploring the application of such chiral catalysts could open pathways to new, stereospecific derivatives of this compound with unique pharmacological properties.
Flow Chemistry and Process Optimization: The transition from batch processing to continuous flow chemistry represents a significant leap forward. This approach can enhance safety, improve reproducibility, and allow for scalable production. Future research will likely involve designing and implementing flow-based synthetic routes for this compound and its derivatives.
Greener Synthetic Methods: There is a growing emphasis on environmentally benign chemical processes. Investigations into using greener solvents, reducing waste, and employing energy-efficient reaction conditions, such as microwave-assisted synthesis, will be crucial. For instance, studies on the synthesis of related naphthoic acid compounds have explored various solvents and reaction conditions to improve yield and purity. google.comresearchgate.netpsu.edu
| Catalytic System | Potential Application in Synthesis | Anticipated Advantage |
| Palladium-Ligand Complexes | Suzuki and other cross-coupling reactions to form the bi-aryl core. | High yield, high selectivity, functional group tolerance. nih.gov |
| Chiral Ruthenium Catalysts | Asymmetric hydrogenation for creating stereospecific derivatives. | Access to novel enantiomerically pure compounds. researchgate.net |
| Solid-Phase Catalysts | Use in continuous flow reactors for simplified purification. | Enhanced scalability, easier product isolation, catalyst recycling. |
Elucidation of Undiscovered Pharmacological Targets and Signaling Pathways
While this compound is primarily known as a precursor to the retinoic acid receptor (RAR) modulator Adapalene (B1666599), its own intrinsic pharmacological activity remains largely unexplored. pharmaffiliates.com The structural similarity to other biologically active naphthoic acid derivatives suggests it may interact with various cellular targets.
Future pharmacological studies should focus on:
Direct Retinoic Acid Receptor (RAR) Interaction: It is critical to determine whether this compound itself has any agonist or antagonist activity at RAR subtypes (α, β, γ) before its conversion to other molecules.
Cyclooxygenase (COX) Inhibition: The related compound 6-methoxy-2-naphthoic acid (6-MNA), an active metabolite of the NSAID nabumetone, is known to inhibit both COX-1 and COX-2 enzymes. caymanchem.com Investigating whether this compound shares this property could reveal potential applications in inflammation.
NMDA Receptor Modulation: 6-MNA has also been identified as a modulator of the N-methyl-D-aspartate (NMDA) receptor, suggesting a possible role in neurological pathways. selleckchem.com Screening this compound for activity at NMDA receptors could uncover novel neuropharmacological effects.
Aryl Hydrocarbon Receptor (AhR) Activity: Microbial-derived metabolites with a naphthoic acid scaffold, such as 1,4-dihydroxy-2-naphthoic acid, have been shown to act as agonists or antagonists of the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular responses to environmental stimuli and inflammation. nih.gov It is plausible that this compound could also modulate this pathway.
| Potential Target | Known Activity of Analogues | Research Question |
| Retinoic Acid Receptors (RARs) | Precursor to Adapalene, a selective RAR modulator. pharmaffiliates.compharmaffiliates.com | Does it possess intrinsic RAR binding affinity or activity? |
| COX-1 / COX-2 | 6-methoxy-2-naphthoic acid is a COX inhibitor. caymanchem.com | Does it exhibit anti-inflammatory properties via COX inhibition? |
| NMDA Receptor | 6-methoxy-2-naphthoic acid is an NMDAR modulator. selleckchem.com | Could it have applications in neurological disorders? |
| Aryl Hydrocarbon Receptor (AhR) | Dihydroxy-naphthoic acids modulate AhR. nih.gov | Can it influence AhR-mediated signaling pathways? |
Rational Design of Advanced Delivery Systems for Targeted Therapy
The therapeutic efficacy of a drug is often limited by its physicochemical properties and biodistribution. The development of advanced drug delivery systems offers a promising strategy to overcome these limitations. For this compound or its active derivatives, future research in this area could significantly enhance therapeutic outcomes, particularly in dermatology.
Key translational perspectives include:
Nanoparticle-Based Formulations: Encapsulating the compound within nanoparticles, such as those made from biodegradable polymers or lipids, can improve its solubility, protect it from degradation, and provide controlled release. biorxiv.org This is particularly relevant for topical applications, where nanoparticles can enhance skin penetration and target specific cell layers.
Metal-Organic Frameworks (MOFs): MOFs are highly porous materials that can be engineered to carry significant drug loads. mdpi.com Systems like UiO-66, a zirconium-based MOF, could be designed to encapsulate this compound, offering a high loading capacity and a stimulus-responsive release mechanism. nih.gov
Supramolecular Hydrogels and Macrocycles: For topical or localized delivery, formulating the compound into a supramolecular hydrogel or amphiphilic macrocycle nanoparticles could provide sustained release directly at the site of action, minimizing systemic exposure. biorxiv.org These systems are advantageous due to their biocompatibility and tunable release kinetics. biorxiv.org
Integration of Multiscale Computational and Experimental Approaches for Drug Design and Optimization
The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. This integrated approach can accelerate the development of new derivatives of this compound with improved efficacy and safety profiles.
Future research should leverage:
Molecular Docking and Simulation: Computational docking studies can predict the binding affinity and orientation of this compound and its virtual derivatives within the binding sites of potential pharmacological targets (e.g., RARs, COX, AhR). nih.govnih.gov Molecular dynamics simulations can further elucidate the stability of these interactions over time.
Pharmacokinetic (ADMET) Modeling: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogs. This allows for the early-stage filtering of candidates with poor drug-like properties, saving time and resources. nih.gov
Quantitative Structure-Activity Relationship (QSAR): By analyzing a series of related compounds, QSAR models can be built to correlate specific structural features with biological activity. nih.gov These models can then guide the rational design of new molecules with enhanced potency and selectivity. This process would involve synthesizing the computationally designed compounds and experimentally validating their activity, creating a feedback loop for further optimization.
This integrated strategy will enable a more targeted and efficient search for next-generation therapeutics derived from the this compound scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-(4-Methoxyphenyl)-2-naphthoic acid and its derivatives?
- The compound is synthesized via hydrolysis of ester precursors under alkaline conditions. For example, (E)-6-(Pent-1-en-1-yl)-2-naphthoic acid (12a) is prepared by treating methyl esters with LiOH in THF/water, followed by pH adjustment, filtration, and recrystallization from xylene . Adamantyl-substituted derivatives (e.g., adapalene) involve coupling 3-(1-adamantyl)-4-methoxyphenyl groups to the naphthoic acid scaffold, often using Suzuki-Miyaura cross-coupling or ester hydrolysis .
Q. What biological mechanisms contribute to the anti-acne activity of adapalene (this compound)?
- Adapalene modulates retinoid acid receptors (RARβ and RARγ), reducing follicular hyperkeratinization and microcomedone formation. It inhibits toll-like receptor 2 (TLR2) signaling, suppresses pro-inflammatory cytokines, and enhances antimicrobial immune responses via CD1d and IL-10 modulation .
Q. How can hydrolysis conditions be optimized for ester-to-acid conversion in naphthoic acid derivatives?
- Hydrolysis efficiency depends on solvent systems (e.g., THF/water or dioxane/water), base strength (LiOH vs. NaOH), and reaction temperature. For instance, LiOH in THF/water at 65°C achieves complete conversion of methyl esters to carboxylic acids .
Advanced Research Questions
Q. How does the adamantyl group influence receptor selectivity in retinoid derivatives?
- The adamantyl moiety in adapalene enhances RARγ and RARβ affinity over RARα. Structural studies show that bulky adamantyl groups stabilize ligand-receptor interactions, with Ki values for RARγ as low as 77 nM compared to 6500 nM for RARα . Methoxy substitution at the 4-position further optimizes receptor binding and cellular differentiation activity in F9 teratocarcinoma models .
Q. What methodologies resolve contradictions in structure-activity relationship (SAR) data for NMDA receptor inhibition by naphthoic acid derivatives?
- Functional assays (e.g., electrophysiology) and computational docking are used to evaluate substituent effects. For example, 3-hydroxy or 3-amino groups on 2-naphthoic acid enhance NMDA receptor inhibition, while 3-carboxy groups are inactive. Such findings highlight the role of hydrogen bonding and steric effects .
Q. How do analytical techniques validate the purity and stability of this compound in formulations?
- High-performance liquid chromatography (HPLC) with UV detection is standard. For adapalene, reverse-phase C18 columns and gradient elution (acetonitrile/water with 0.1% trifluoroacetic acid) achieve baseline separation from degradation products. Stability studies under thermal and photolytic stress confirm method robustness .
Key Considerations for Experimental Design
- Synthetic Optimization: Use xylene or toluene for recrystallization to improve purity .
- Receptor Assays: Employ fluorescence polarization or radioligand binding with recombinant RAR subtypes to quantify selectivity .
- Analytical Validation: Include forced degradation studies (oxidative, thermal) to assess method specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
